molecular formula C7H3FIN B1442294 2-Fluoro-3-iodobenzonitrile CAS No. 211943-27-0

2-Fluoro-3-iodobenzonitrile

Cat. No.: B1442294
CAS No.: 211943-27-0
M. Wt: 247.01 g/mol
InChI Key: AFNXALOPDDVLMA-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN. It is a halogenated benzonitrile, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a nitrile group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodobenzonitrile typically involves halogenation reactions. One common method is the iodination of 2-fluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate or silver nitrate, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3-iodobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-iodobenzonitrile exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, while in coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2-Fluoro-4-iodobenzonitrile
  • 2-Fluoro-5-iodobenzonitrile
  • 3-Fluoro-2-iodobenzonitrile

Comparison: 2-Fluoro-3-iodobenzonitrile is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

2-fluoro-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNXALOPDDVLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728869
Record name 2-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211943-27-0
Record name 2-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-iodobenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M in hexanes, 16.8 mL, 42 mmol) was added dropwise to a stirred solution of 2,2,6,6-tetramethylpiperidine (6.90 mL, 141 mmol) in tetrahydrofuran (60 mL) at −78° C. The mixture was stirred for 30 minutes at −50° C. then 2-fluorobenzonitrile (4.4 g, 37 mmol) in tetrahydrofuran (25 mL) was added dropwise to the mixture at −78° C. The reaction was warmed to −50° C. over a 30 minute period and then recooled to −78° C. and a solution of iodine (10.20 g, 40 mmol) in tetrahydrofuran (25 mL) was added. Then the mixture was warmed to ambient temperature. After 1 hour, saturated aqueous sodium thiosulphate solution was added to the reaction and the mixture was extracted with diethyl ether. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. Purification of the residue by flash chromatography (20:1 hexanes/ethyl acetate) gave the title compound (7.86 g, 87%) as a solid.
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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